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Compound of Interest

Compound Name: delta-2-Ceftazidime

Cat. No.: B193858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid

Chromatography (HPLC) methods for the determination of Delta-2-Ceftazidime, a critical

impurity of the third-generation cephalosporin antibiotic, Ceftazidime. Ensuring the accurate

quantification of this isomer is paramount for quality control and regulatory compliance in

pharmaceutical manufacturing. This document presents supporting experimental data from

various studies to offer an objective comparison of method performance.

Comparative Analysis of Chromatographic Methods
The separation and quantification of Delta-2-Ceftazidime from the parent compound and other

related substances is a key challenge in the analytical chemistry of Ceftazidime. Various

chromatographic techniques have been developed and validated for this purpose. While HPLC

remains the most prevalent method, other techniques like micellar electrokinetic

chromatography have also been successfully employed.[1]

Below is a comparative summary of different chromatographic conditions and validation

parameters reported in the literature for the analysis of Ceftazidime and its impurities, including

the Delta-2 isomer.

Table 1: Comparison of Chromatographic Conditions for Ceftazidime and Impurity Analysis
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Parameter Method 1[2] Method 2[3] Method 3[4]
Method 4
(Alternative)[1]

Technique RP-HPLC RP-HPLC RP-HPLC

Micellar

Electrokinetic

Chromatography

Column

Alltima C18 (250

mm x 4.6 mm, 5

µm)

Atlantis dC18

(150 mm x 4.6

mm, 5 µm)

Octa Decyl

Silane (250 mm

x 4.6 mm, 5 µm)

Fused silica

capillary

Mobile Phase

Acetonitrile and

Ammonium

Dihydrogen

Phosphate buffer

(pH 3.9)

(Gradient)

Acetonitrile and

Sodium Acetate

buffer (pH 7.0)

(60:40 v/v)

Orthophosphoric

Acid and

Acetonitrile

(53:47 v/v)

25 mM Sodium

Tetraborate (pH

9.2) and 75 mM

Sodium

Dodecylsulphate

Flow Rate 1.3 mL/min 1.5 mL/min 1.0 mL/min Not Applicable

Detection UV at 255 nm UV at 254 nm PDA Detector Not Specified

Temperature 35 °C Not Specified Not Specified Not Specified

Table 2: Comparison of Method Validation Parameters
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Parameter
Method 1 (for
Ceftazidime)[2]

Method 2 (for
Ceftazidime)[3]

Method 3 (for
Ceftazidime)[4]

Method 4 (for
Delta-2-
Ceftazidime)[1]

Linearity Range
0.267 - 1069

µg/mL

100.0 - 400.0

µg/mL
25 - 150 µg/mL Not Specified

Correlation

Coefficient (r²)
1.0000 >0.9999 Not Specified >0.999

LOD 0.93 ng 3.40 µg/mL 0.34 µg/mL 0.2 µg/mL

LOQ 3.1 ng 10.33 µg/mL 1.04 µg/mL 0.6 µg/mL

Accuracy (%

Recovery)
Not Specified Not Specified 99.6% Not Specified

Precision

(%RSD)

Intraday: 0.91%,

Interday: 0.72%
Not Specified Not Specified

Corrected Peak

Areas: 1.0%

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.

These protocols are synthesized from published, validated methods and are intended to

provide a comprehensive overview for researchers.

Sample and Standard Preparation
Standard Stock Solution: Accurately weigh and dissolve Ceftazidime and Delta-2-
Ceftazidime reference standards in a suitable diluent (e.g., a mixture of the mobile phase) to

obtain a known concentration.

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct

a calibration curve covering the expected concentration range of the analyte in the samples.

Sample Preparation: Dissolve the drug substance or product in the diluent to achieve a

target concentration within the validated range of the method. For formulated products, a

filtration step may be necessary to remove excipients.
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HPLC Method Protocol (Based on a typical stability-
indicating method)

Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler,

column oven, and a UV or PDA detector.

Column: A reversed-phase C18 column is commonly used. For example, an Alltima C18, 250

mm x 4.6 mm, 5 µm particle size column.[2]

Mobile Phase Preparation: Prepare the mobile phase components as specified in the

validated method. For instance, a gradient elution with acetonitrile and an aqueous buffer like

ammonium dihydrogen phosphate.[2] Ensure the mobile phase is filtered and degassed

before use.

Chromatographic Conditions:

Set the column temperature (e.g., 35 °C).[2]

Set the flow rate (e.g., 1.3 mL/min).[2]

Set the UV detection wavelength (e.g., 255 nm).[2]

Injection: Inject equal volumes of blank, standard, and sample solutions into the

chromatograph.

Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for

Ceftazidime and Delta-2-Ceftazidime. Use the calibration curve generated from the

standard solutions to quantify the amount of Delta-2-Ceftazidime in the sample.

Method Validation Protocol (According to ICH
Guidelines)

Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the

presence of components that may be expected to be present, such as impurities,

degradation products, and matrix components. This can be achieved by analyzing stressed

samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure the

peaks of interest are well-resolved from any degradation products.
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Linearity: Analyze a minimum of five concentrations of the analyte over a specified range.

Plot the peak area response against the concentration and determine the correlation

coefficient, y-intercept, and slope of the regression line.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest

concentration of the analyte that can be reliably detected and quantified, respectively. This

can be calculated based on the standard deviation of the response and the slope of the

calibration curve.

Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known

amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the

target concentration). The percentage recovery should be within a predefined acceptance

criterion.

Precision:

Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the

same sample at 100% of the test concentration.

Intermediate Precision (Inter-assay precision): Evaluate the method's precision on

different days, with different analysts, or on different equipment.

Robustness: Deliberately introduce small variations in method parameters (e.g., pH of the

mobile phase, column temperature, flow rate) and evaluate the effect on the results to

demonstrate the method's reliability during normal usage.

Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of a typical HPLC method validation

process according to ICH guidelines.
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Caption: Workflow for HPLC Method Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b193858?utm_src=pdf-body-img
https://www.benchchem.com/product/b193858?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/5414975_Determination_of_ceftazidime_and_impurities_using_high_performance_liquid_chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. [Determination of ceftazidime and impurities using high performance liquid
chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

3. juniperpublishers.com [juniperpublishers.com]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to HPLC Method Validation for
Delta-2-Ceftazidime Determination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193858#validation-of-an-hplc-method-for-the-
determination-of-delta-2-ceftazidime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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